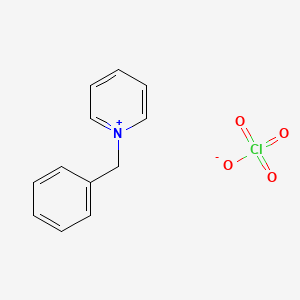
1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium tetrafluoroborate is a chemical compound known for its unique structure and reactivity It is a pyridinium salt, which means it contains a positively charged pyridinium ion paired with a tetrafluoroborate anion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium tetrafluoroborate typically involves the reaction of 2,6-dimethyl-4-oxopyridine with pyridine in the presence of a suitable reagent to form the pyridinium salt. One common method involves the use of tetrafluoroboric acid as the reagent, which facilitates the formation of the tetrafluoroborate anion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes the use of automated reactors and precise temperature control to optimize the reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium tetrafluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the pyridinium ion acts as an electrophile.
Addition Reactions: It can undergo addition reactions with carbanions derived from carbon acids, leading to the formation of 1,4-dihydro-adducts.
Common Reagents and Conditions
Grignard Reagents: These reagents are commonly used in reactions with the compound to form 4-alkyl- and 4-aryl-pyridines.
Organolithium Compounds: These compounds can also react with the pyridinium salt to yield various substituted pyridines.
Major Products Formed
The major products formed from these reactions include 4-substituted pyridines, which are valuable intermediates in organic synthesis .
Wissenschaftliche Forschungsanwendungen
1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium tetrafluoroborate has several scientific research applications:
Synthetic Organic Chemistry: It is used as a reagent for the regiospecific synthesis of 4-substituted pyridines.
Material Science: The compound’s unique properties make it useful in the development of new materials with specific electronic and structural characteristics.
Medicinal Chemistry:
Wirkmechanismus
The mechanism of action of 1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium tetrafluoroborate involves its ability to act as an electrophile in various chemical reactions. The positively charged pyridinium ion can attract nucleophiles, facilitating substitution and addition reactions. The tetrafluoroborate anion helps stabilize the compound and enhances its reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,6-Dimethyl-4-oxopyridin-1-yl)pyridinium Salts: These compounds share a similar structure and reactivity profile.
Quinolinium and Isoquinolinium Salts: These salts also exhibit similar reactivity and are used in similar synthetic applications.
Uniqueness
1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium tetrafluoroborate is unique due to its specific combination of a pyridinium ion and a tetrafluoroborate anion, which imparts distinct reactivity and stability characteristics. This makes it particularly valuable in regiospecific synthesis and other specialized applications .
Eigenschaften
IUPAC Name |
2,6-dimethyl-1-pyridin-1-ium-1-ylpyridin-4-one;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N2O.BF4/c1-10-8-12(15)9-11(2)14(10)13-6-4-3-5-7-13;2-1(3,4)5/h3-9H,1-2H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNCFKHLPONPQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC(=O)C=C(N1[N+]2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BF4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dipotassium ({3-[(sulfanidylmethanethioyl)-amino]propyl}carbamothioyl)sulfanide](/img/structure/B7777599.png)










![Bis({[(butan-2-yl)carbamothioyl]sulfanyl})nickel](/img/structure/B7777650.png)

